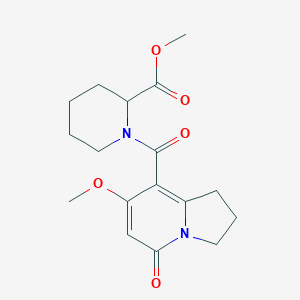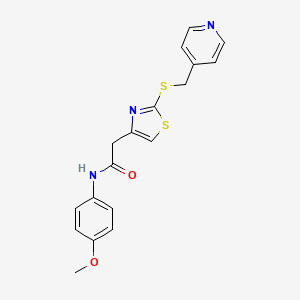![molecular formula C20H25N3O5S2 B2382511 N-[3-[3-(4-Methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methansulfonamid CAS No. 851782-27-9](/img/structure/B2382511.png)
N-[3-[3-(4-Methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the compound’s appearance and its uses .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about the compound’s reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes information about the compound’s melting point, boiling point, solubility, and other physical properties. It can also include information about the compound’s chemical stability and reactivity .Wissenschaftliche Forschungsanwendungen
Katalyse und organische Synthese
Die Erforschung neuer katalytischer Verfahren für die nachhaltige Synthese organischer Verbindungen ist von großem Interesse. Forscher haben die Verwendung ionischer organischer Feststoffe als Katalysatoren untersucht. So wurde beispielsweise 1,3-Bis(carboxymethyl)imidazoliumchlorid als Katalysator für die Michael-Addition von N-Heterocyclen an Chalkone eingesetzt. Diese Methodik wurde zur Herstellung der potenziellen bioaktiven Verbindung 1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on mit mäßiger Ausbeute angewendet. Sowohl die Herstellung des Chalkons als auch die Triazol-Michael-Addition an das Chalkon weisen gute grüne Kennzahlen auf .
Antitumoraktivität
Eine weitere Verbindung, 2,2-Dichlor-N-[5-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamid, wurde mit einer Ausbeute von 90 % synthetisiert. Ihre Struktur wurde mittels verschiedener spektroskopischer Verfahren bestätigt. Diese Verbindung wurde in vitro auf Antitumoraktivität mit dem „60-Linien-Screening“-Protokoll untersucht .
Reduktive Aminierung
Ein Syntheseweg unter Verwendung der direkten reduktiven Aminierung wurde zur Herstellung von 3-Chlor-4-fluor-N-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}anilin eingesetzt. Die Reaktion verwendete 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyd und 3-Chlor-4-fluoranilin als Ausgangsmaterialien, wobei NaBH4/I2 als Reduktionsmittel eingesetzt wurde .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-12-30(26,27)23-20(15-8-10-18(28-2)11-9-15)14-19(21-23)16-6-5-7-17(13-16)22-29(3,24)25/h5-11,13,20,22H,4,12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOVCDVTFCSPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
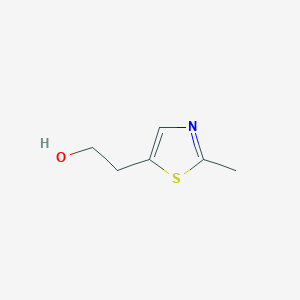
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)

![3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2382434.png)
oxidoazanium](/img/structure/B2382435.png)
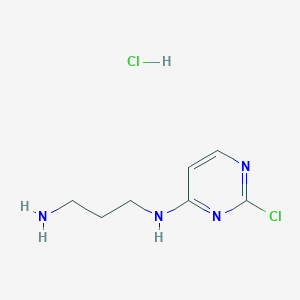
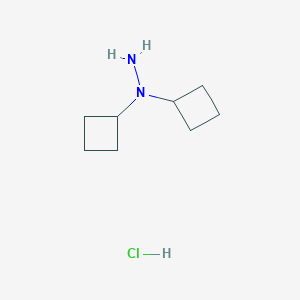

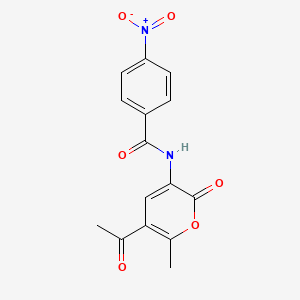
![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)
![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)
